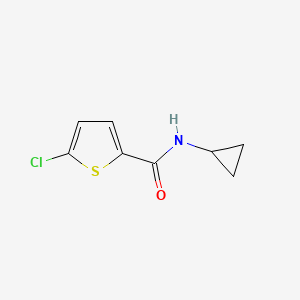
N-cyclopropyl-3-phenylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-phenylthiophene-2-carboxamide, also known as CP-544326, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of heterocyclic compounds and has a unique structure that allows it to interact with specific biological targets.
Wirkmechanismus
N-cyclopropyl-3-phenylthiophene-2-carboxamide acts as a selective antagonist of the cannabinoid CB1 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a reduction in the activity of the receptor and a decrease in the effects mediated by the receptor.
Biochemical and Physiological Effects:
N-cyclopropyl-3-phenylthiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce pain in animal models of neuropathic pain. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-3-phenylthiophene-2-carboxamide is its high affinity for the cannabinoid CB1 receptor, which allows for selective targeting of this receptor. Additionally, it has been shown to have a good safety profile in animal studies. However, one limitation of N-cyclopropyl-3-phenylthiophene-2-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclopropyl-3-phenylthiophene-2-carboxamide. One potential area of investigation is its potential use in the treatment of obesity and related metabolic disorders. Additionally, further studies are needed to determine its potential use in the treatment of pain and inflammation. Finally, there may be potential applications for N-cyclopropyl-3-phenylthiophene-2-carboxamide in the treatment of psychiatric disorders such as depression and anxiety.
Synthesemethoden
The synthesis of N-cyclopropyl-3-phenylthiophene-2-carboxamide involves the reaction of 3-phenylthiophene-2-carboxylic acid with cyclopropylamine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-3-phenylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid CB1 receptor, which is involved in the regulation of appetite, pain, and mood. N-cyclopropyl-3-phenylthiophene-2-carboxamide has been investigated for its potential use in the treatment of obesity, pain, and depression. Additionally, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-14(15-11-6-7-11)13-12(8-9-17-13)10-4-2-1-3-5-10/h1-5,8-9,11H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZAXFNDZUPKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-benzylpiperidin-4-yl)methyl]-3-pyridin-4-ylpropanamide](/img/structure/B7533470.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7533479.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)


![2-Ethoxy-5-[[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methyl]-1,3,4-thiadiazole](/img/structure/B7533499.png)

![N-[2-(difluoromethylsulfonyl)phenyl]-2-[ethyl-[1-(4-fluorophenyl)ethyl]amino]acetamide](/img/structure/B7533515.png)





